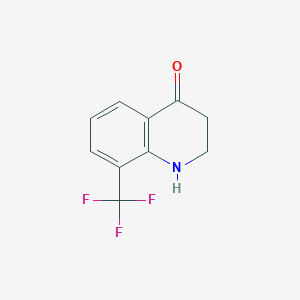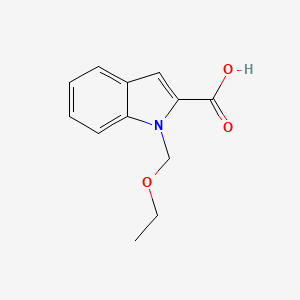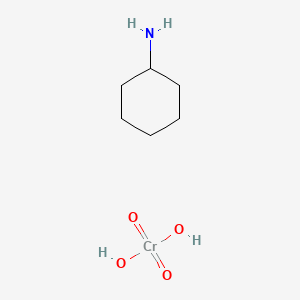
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone structure. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using photoredox catalysis, where visible light drives the formation of the trifluoromethyl radical, which then reacts with the quinolinone precursor .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include the use of specific catalysts and controlled temperatures to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory effects
Mécanisme D'action
The mechanism by which 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain pathways, such as the NF-kB inflammatory pathway, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylated aromatic compounds:
Uniqueness: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific dihydroquinolinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
83674-15-1 |
|---|---|
Formule moléculaire |
C10H8F3NO |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2 |
Clé InChI |
WUQPOLBZMZKXOP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)






![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



